Benzoic acid, 2,5-bis(bromomethyl)-
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Overview
Description
Benzoic acid, 2,5-bis(bromomethyl)- is an organic compound with the molecular formula C9H8Br2O2 It is characterized by the presence of two bromomethyl groups attached to the benzene ring at the 2 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 2,5-bis(bromomethyl)- typically involves the bromination of 2,5-dimethylbenzoic acid. The reaction is carried out using bromine in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction conditions include maintaining a low temperature to control the rate of bromination and prevent over-bromination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with stringent control over reaction parameters to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Benzoic acid, 2,5-bis(bromomethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form benzoic acid derivatives with different functional groups.
Reduction Reactions: Reduction of the bromomethyl groups can lead to the formation of methyl groups.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substitution reactions yield various substituted benzoic acids.
- Oxidation reactions produce benzoic acid derivatives with different oxidation states.
- Reduction reactions result in the formation of 2,5-dimethylbenzoic acid .
Scientific Research Applications
Benzoic acid, 2,5-bis(bromomethyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive bromomethyl groups.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers and other industrial chemicals[][3].
Mechanism of Action
The mechanism of action of benzoic acid, 2,5-bis(bromomethyl)- involves its ability to undergo nucleophilic substitution reactions. The bromomethyl groups act as electrophilic centers, making the compound reactive towards nucleophiles. This reactivity is exploited in various chemical syntheses and applications .
Comparison with Similar Compounds
2,5-Dimethylbenzoic Acid: Lacks the bromomethyl groups, making it less reactive.
2,4-Bis(bromomethyl)benzoic Acid: Similar structure but with bromomethyl groups at different positions, leading to different reactivity and applications.
Uniqueness: Benzoic acid, 2,5-bis(bromomethyl)- is unique due to the specific positioning of the bromomethyl groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various chemical syntheses and industrial applications .
Properties
CAS No. |
148692-70-0 |
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Molecular Formula |
C9H8Br2O2 |
Molecular Weight |
307.97 g/mol |
IUPAC Name |
2,5-bis(bromomethyl)benzoic acid |
InChI |
InChI=1S/C9H8Br2O2/c10-4-6-1-2-7(5-11)8(3-6)9(12)13/h1-3H,4-5H2,(H,12,13) |
InChI Key |
RPCHGSCSAZJADQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CBr)C(=O)O)CBr |
Origin of Product |
United States |
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